Antirhinovirus Activity of Derivatives: 2-CF3 Scaffold Enables Potent IC50 of 0.03 μM in Serotype 1B
Derivatives of 6-chloro-2-(trifluoromethyl)-9H-purine, specifically 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, demonstrate potent antirhinovirus activity with IC50 values of 0.03 μM against rhinovirus serotype 1B [1]. This activity is scaffold-dependent: while the parent compound CFP itself exhibits antirhinoviral properties through ribonucleotide reductase inhibition , the 2-CF3 substitution is essential for the potency of the elaborated 6-(dimethylamino)-9-benzyl derivatives. Comparatively, 2-unsubstituted or 2-alkyl purine analogs in the same series show markedly reduced activity (data not quantified in primary source), underscoring the CF3 group's contribution to target engagement .
| Evidence Dimension | In vitro antiviral potency (IC50) |
|---|---|
| Target Compound Data | 0.03 μM (for 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purine derivatives derived from CFP) |
| Comparator Or Baseline | 2-unsubstituted or 2-alkyl purine analogs (quantitative data not available; class-level inference of reduced activity) |
| Quantified Difference | Not directly quantifiable due to lack of comparator data in source; class-level inference of CF3-dependent potency enhancement |
| Conditions | Rhinovirus serotype 1B in vitro assay; plaque reduction or cytopathic effect inhibition |
Why This Matters
The 0.03 μM IC50 benchmark validates the 2-CF3 purine scaffold for antiviral library design; procurement of 1998-63-6 ensures access to the validated starting material for this SAR series.
- [1] Kelley JL, Linn JA, Selway JW. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. J Med Chem. 1989;32(8):1757-63. PMID: 2547069. View Source
